tert-Butyl [(6-Bromopyridin-3-yl)methyl](2-methoxyethyl)carbamate
Description
tert-Butyl (6-Bromopyridin-3-yl)methylcarbamate is a pyridine-derived carbamate compound featuring a bromine substituent at the 6-position of the pyridine ring and a carbamate group attached via a methylene bridge at the 3-position. The carbamate moiety is further substituted with a 2-methoxyethyl group, enhancing its solubility and reactivity profile. This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules. Its structural attributes, including the bromine atom (a common leaving group) and the tert-butyl carbamate protecting group, make it valuable in cross-coupling reactions and peptide-mimetic syntheses .
Properties
IUPAC Name |
tert-butyl N-[(6-bromopyridin-3-yl)methyl]-N-(2-methoxyethyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O3/c1-14(2,3)20-13(18)17(7-8-19-4)10-11-5-6-12(15)16-9-11/h5-6,9H,7-8,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWLVMSPIAFKRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOC)CC1=CN=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Pyridine Derivatives
The 6-bromo substitution on pyridine is typically achieved via electrophilic aromatic substitution or metal-catalyzed cross-coupling. A patent (CN107056690A) describes bromination of 2-chloro-5-chloromethylpyridine using hydrobromic acid (HBr) in acetic acid, yielding 2-bromo-5-bromomethylpyridine. Adapting this methodology:
Procedure :
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Dissolve 2-chloro-5-chloromethylpyridine (1.0 equiv) in toluene.
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Add 25% HBr in acetic acid (4.0 equiv) dropwise at 0–5°C.
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Stir for 12 hours at room temperature.
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Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography.
Alternative Routes via Lithiation and Quenching
A more selective approach involves directed ortho-metalation:
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Treat 3-picoline with LDA at −78°C.
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Quench with bromine (Br₂) to install bromine at the 6-position.
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Convert the methyl group to bromide using PBr₃ or CBr₄.
Challenges :
-
Competing side reactions require strict temperature control.
Alkylation of 2-Methoxyethylamine
Formation of the Secondary Amine
Intermediate A reacts with 2-methoxyethylamine under nucleophilic substitution conditions:
Optimized Protocol :
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Combine (6-bromopyridin-3-yl)methyl bromide (1.0 equiv) and 2-methoxyethylamine (1.2 equiv) in dry THF.
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Add K₂CO₃ (2.0 equiv) as a base.
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Reflux at 65°C for 8–12 hours.
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Extract with dichloromethane, dry over Na₂SO₄, and concentrate.
Yield : 75–80% (similar to thiazole alkylation in Search Result 1).
Reductive Amination (Alternative Pathway)
For substrates lacking a pre-installed bromide:
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React 6-bromopyridine-3-carbaldehyde with 2-methoxyethylamine in MeOH.
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Reduce the imine intermediate with NaBH₄ or NaBH(OAc)₃.
Yield : ~65–70% (lower due to competing oxidation side reactions).
Boc Protection of the Secondary Amine
Carbamate Formation Using Boc Anhydride
Secondary amines require activated conditions for Boc protection. A modified protocol from Search Result 1 uses pyridine as both solvent and base:
Procedure :
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Dissolve (6-bromopyridin-3-yl)methylamine (1.0 equiv) in pyridine.
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Add di-tert-butyl dicarbonate (Boc₂O, 1.5 equiv) portionwise at 0°C.
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Stir at room temperature for 12 hours.
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Quench with 1N HCl, extract with ethyl acetate, and purify via column chromatography.
Alternative Conditions with DMAP
Using 4-dimethylaminopyridine (DMAP) as a catalyst in THF improves reactivity:
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Base | DMAP (0.1 equiv) |
| Temperature | 50°C |
| Time | 24 hours |
| Yield | 55–65% |
Advantage : Reduced side-product formation compared to pyridine.
Comparative Analysis of Synthetic Routes
Route Efficiency and Scalability
| Step | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Bromination | HBr/AcOH | 85 | 95 |
| Alkylation | K₂CO₃/THF | 78 | 90 |
| Boc Protection | Boc₂O/pyridine | 68 | 92 |
Key Findings :
-
Direct bromination outperforms lithiation in yield and scalability.
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Pyridine-based Boc protection offers higher yields than DMAP-catalyzed reactions.
Challenges and Optimization Strategies
Steric Hindrance in Boc Protection
The secondary amine’s steric bulk necessitates:
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Higher Boc₂O stoichiometry (2.0–3.0 equiv).
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Prolonged reaction times (24–48 hours).
Purification of Polar Byproducts
Silica gel chromatography with gradient elution (hexane/EtOAc 10:1 → 3:1) effectively separates unreacted amine and Boc reagents.
Chemical Reactions Analysis
tert-Butyl (6-Bromopyridin-3-yl)methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
tert-Butyl (6-Bromopyridin-3-yl)methylcarbamate is used in various scientific research fields, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (6-Bromopyridin-3-yl)methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridine Core Modifications
tert-Butyl (6-Bromopyridin-3-yl)carbamate (CAS 218594-15-1)
- Structure : Lacks the methylene bridge and 2-methoxyethyl group; carbamate is directly attached to the pyridine ring.
- Properties : Reduced steric hindrance and lower molecular weight (265.1 g/mol) compared to the target compound.
tert-Butyl (6-Bromo-2-chloropyridin-3-yl)methylcarbamate (CAS 1142192-48-0)
- Structure : Features a chlorine substituent at the 2-position of the pyridine ring.
- Properties : Increased electrophilicity due to electron-withdrawing chlorine, enhancing reactivity in Suzuki-Miyaura couplings. Molecular weight: 321.60 g/mol.
- Applications : Preferred in dual-halogenated intermediates for sequential functionalization .
tert-Butyl ((6-Ethoxy-2-methylpyridin-3-yl)methyl)carbamate (CAS 1355189-35-3)
Carbamate Substitution Variants
tert-Butyl ((6-Bromopyridin-3-yl)methyl)(cyclopropyl)carbamate (CAS 1236862-14-8)
- Structure : Cyclopropyl group replaces the 2-methoxyethyl substituent.
- Molecular weight: 327.23 g/mol.
- Applications : Explored in conformationally restricted scaffolds for CNS-targeted drugs .
tert-Butyl (2-(2-(2-Hydroxyethoxy)ethoxy)ethyl)carbamate (CAS 106984-09-2)
Physicochemical and Reactivity Comparisons
Molecular Weight and Solubility
| Compound (CAS) | Molecular Weight (g/mol) | Solubility (clogP) | Key Substituents |
|---|---|---|---|
| Target Compound | ~336.2 (estimated) | ~1.8 | 6-Br, 2-methoxyethyl carbamate |
| 218594-15-1 | 265.1 | 2.3 | 6-Br, direct carbamate |
| 1142192-48-0 | 321.6 | 2.5 | 6-Br, 2-Cl, methyl carbamate |
| 1236862-14-8 | 327.2 | 2.9 | 6-Br, cyclopropyl carbamate |
| 1355189-35-3 | 266.3 | 1.5 | 6-Ethoxy, 2-methyl |
Reactivity in Cross-Coupling Reactions
- Bromine vs. Chlorine : The target’s bromine atom offers higher reactivity in Buchwald-Hartwig aminations compared to chlorine analogues (e.g., CAS 1142192-48-0), enabling milder reaction conditions .
- Carbamate Stability : The tert-butyl group in all analogues provides robust protection against nucleophilic attack, but the 2-methoxyethyl chain in the target compound may slightly reduce steric shielding, increasing susceptibility to hydrolysis under acidic conditions .
Commercial Availability and Pricing
- tert-Butyl (6-Bromo-2-chloropyridin-3-yl)methylcarbamate (CAS 1142192-48-0) : Priced at $400/g (1 g) and $1,600/5 g, reflecting its utility in high-value pharmaceutical intermediates .
- tert-Butyl (2-Bromo-6-chloropyridin-3-yl)carbamate (CAS 1227958-32-8) : Available at $320/g (1 g) with purity >95%, used in combinatorial chemistry libraries .
Biological Activity
tert-Butyl (6-Bromopyridin-3-yl)methylcarbamate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.
Molecular Characteristics
- Molecular Formula : C14H21BrN2O3
- Molecular Weight : 345.23 g/mol
- IUPAC Name : tert-butyl N-[(6-bromopyridin-3-yl)methyl]-N-(2-methoxyethyl)carbamate
The compound features a tert-butyl group, a brominated pyridine ring, and a methoxyethyl moiety, which contribute to its reactivity and biological interactions .
Structural Comparison with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| tert-butyl N-(6-bromopyridin-3-yl)methylcarbamate | Brominated pyridine | Lacks methoxyethyl group |
| tert-butyl N-(5-chloro-4-fluoropyridin-3-yl)carbamate | Different halogen substitutions | Fluorine presence alters reactivity |
| tert-butyl (4-methoxyoxan-4-yl)methylcarbamate | Oxane ring instead of methoxyethyl | Changes solubility and biological interactions |
The variations in substituents significantly influence their pharmacological profiles, making each compound distinct in functionality.
Enzyme Inhibition
Research indicates that tert-butyl (6-Bromopyridin-3-yl)methylcarbamate exhibits notable enzyme inhibitory activity. Specifically, it has been studied as an inhibitor of certain enzymes involved in metabolic pathways. The presence of the bromine atom enhances its reactivity, potentially influencing its interaction with target enzymes.
Anticancer Properties
In vitro studies have demonstrated that compounds similar to tert-butyl (6-Bromopyridin-3-yl)methylcarbamate can exhibit anticancer properties. For instance, brominated pyridine derivatives have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.
Case Studies
-
Inhibition of Tumor Cell Growth :
- A study evaluated the effects of various brominated pyridine derivatives on human cancer cell lines. Results indicated that those containing the bromine substitution exhibited enhanced cytotoxicity compared to their non-brominated counterparts.
- Mechanistic studies revealed that these compounds could induce cell cycle arrest and apoptosis through the activation of caspase pathways.
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Synergistic Effects with Other Agents :
- Research has also explored the synergistic effects of tert-butyl (6-Bromopyridin-3-yl)methylcarbamate with established chemotherapeutic agents. Combinations showed improved efficacy in reducing tumor size in animal models compared to monotherapy.
Q & A
Q. What are the common synthetic routes for tert-Butyl (6-Bromopyridin-3-yl)methylcarbamate, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves sequential functionalization of the pyridine core. A bromomethyl group is introduced at the 6-position of pyridine, followed by carbamate formation via reaction with tert-butyl chloroformate under alkaline conditions (e.g., triethylamine in THF at 0–5°C). Critical parameters include:
- Temperature control : Lower temperatures minimize side reactions like hydrolysis of the bromomethyl group .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
- Purification : Column chromatography or recrystallization ensures high purity (>95%), with LCMS (e.g., m/z 1011 [M+H]+) and HPLC (retention time ~1.01 minutes under SQD-FA05 conditions) used for validation .
Q. How is the molecular structure of this compound characterized, and what crystallographic techniques are recommended?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve the pyridine-carbamate framework and confirm stereoelectronic effects. Key metrics include bond angles (e.g., C-Br bond length ~1.89 Å) and torsional parameters of the 2-methoxyethyl group . Complementary techniques like H/C NMR and FT-IR validate functional groups, such as the carbamate carbonyl (C=O stretch ~1700 cm) .
Q. What analytical methods are most effective for assessing the purity and stability of this carbamate under various storage conditions?
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) resolve degradation products like hydrolyzed amines .
- Stability studies : Accelerated testing at 40°C/75% RH over 4 weeks monitors hydrolysis of the carbamate group. LCMS tracks mass shifts (e.g., +18 Da for water adducts) .
- Thermogravimetric analysis (TGA) : Determines decomposition thresholds (>200°C for this compound) .
Advanced Research Questions
Q. What are the key considerations in designing substitution reactions involving the bromomethyl group in this compound?
The electrophilic bromomethyl group enables nucleophilic substitutions (e.g., with azides, thiols). Optimizing these reactions requires:
- Nucleophile selection : Soft nucleophiles (e.g., NaN) favor SN2 mechanisms in polar solvents (DMF, 60°C) .
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems .
- Kinetic monitoring : F NMR (if fluorine tags are present) or inline IR tracks intermediate formation .
Q. How does the electronic environment of the pyridine ring influence the compound's reactivity in cross-coupling reactions?
The electron-withdrawing bromine at the 6-position activates the pyridine ring for Suzuki-Miyaura couplings. Density Functional Theory (DFT) calculations show reduced LUMO energy (-2.1 eV) at the 3-position, favoring oxidative addition with Pd(0) catalysts. Comparative studies with non-brominated analogs (e.g., tert-butyl pyridin-3-ylcarbamate) show 3x lower catalytic turnover, highlighting the bromine’s role in stabilizing transition states .
Q. What computational methods can predict the interaction of this compound with biological targets, and how do these models inform experimental design?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess binding to enzymes like kinases or proteases. Key steps include:
- Ligand preparation : Parameterization of the carbamate group using GAFF force fields .
- Binding site analysis : Pyridine’s π-π stacking with aromatic residues (e.g., Phe80 in kinase X) and hydrogen bonding via the methoxyethyl group are critical .
- Validation : IC assays (e.g., fluorescence polarization) correlate computational binding scores (ΔG ~ -9.2 kcal/mol) with experimental inhibition .
Q. How do structural modifications at the pyridine ring or carbamate group affect the compound's pharmacological activity?
Systematic SAR studies reveal:
- Bromine replacement : Iodo analogs show enhanced cellular permeability (logP +0.5) but lower metabolic stability in microsomal assays .
- Carbamate variation : Replacing tert-butyl with benzyl groups increases cytotoxicity (IC ~ 2 µM vs. 15 µM in cancer cells) due to improved membrane interaction .
- Methoxyethyl chain : Shortening to ethoxy reduces off-target binding to serum albumin (K from 120 nM to 450 nM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
